(Chloromethyl)triethoxysilane

説明

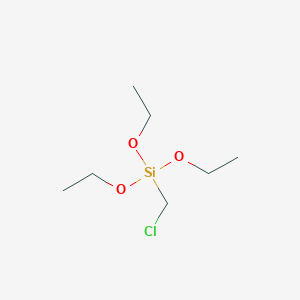

Structure

2D Structure

3D Structure

特性

IUPAC Name |

chloromethyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOBWJOCPDIBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065871 | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15267-95-5 | |

| Record name | (Chloromethyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15267-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015267955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Preparative Methodologies for Chloromethyl Triethoxysilane

Classical and Modern Synthetic Routes

The preparation of (Chloromethyl)triethoxysilane can be achieved through several key reactions, including transesterification, Grignard coupling, and the utilization of industrial byproducts. These methods offer different advantages in terms of starting materials, reaction simplicity, and scalability.

Reaction of Chloromethyltrimethoxysilane with Ethanol (B145695) via Acid Catalysis

A primary method for synthesizing this compound involves the transesterification of (Chloromethyl)trimethoxysilane with ethanol. This reaction is typically facilitated by an acid catalyst. ontosight.ai The process involves the exchange of the methoxy (B1213986) groups on the silicon atom with ethoxy groups from the ethanol.

The general reaction is as follows: (CH₃O)₃SiCH₂Cl + 3 C₂H₅OH ⇌ (C₂H₅O)₃SiCH₂Cl + 3 CH₃OH

This equilibrium reaction is driven towards the product side by controlling reaction conditions, such as removing the methanol (B129727) byproduct. Acid catalysts, like hydrochloric acid, are often employed to protonate the methoxy groups, making the silicon atom more susceptible to nucleophilic attack by ethanol. nbinno.com The reaction is monitored until completion, after which the desired this compound is purified by distillation. ontosight.ai

Grignard Coupling Reactions Involving Chlorosilanes and Vinylmagnesium Bromide

Grignard reactions provide a versatile route for forming carbon-silicon bonds. In the context of synthesizing precursors for more complex structures, Grignard reagents are essential. For instance, a multi-fold vinylated dendrimer can be synthesized by reacting a molecule with multiple Si-Cl functions with an excess of vinylmagnesium bromide. kaimosi.com

A notable application involves the sequential Grignard coupling reaction of this compound with vinylmagnesium bromide. This is followed by reduction, often with lithium aluminium hydride, to produce liquid polycarbosilanes. researchgate.netscispace.com These polymers, containing Si-CH=CH₂ and Si-H groups, are valuable as precursors for silicon carbide ceramics. researchgate.net The Grignard reagent derived from this compound can also undergo self-condensation to create polyfunctional carbosilanes. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Synthesis from Industrial Byproducts (e.g., Chloromethyltrichlorosilane)

A cost-effective and industrially significant method for producing this compound utilizes chloromethyltrichlorosilane, a byproduct from the industrial synthesis of dimethyldichlorosilane. google.com This approach involves the direct reaction of chloromethyltrichlorosilane with ethanol. kaimosi.comgoogle.com

The reaction is: Cl₃SiCH₂Cl + 3 C₂H₅OH → (C₂H₅O)₃SiCH₂Cl + 3 HCl

A key challenge in this synthesis is managing the hydrogen chloride (HCl) byproduct. One patented method uses urea (B33335) as an acid absorbent, which forms an insoluble solid that can be easily filtered off. google.com Another approach involves reacting chloromethyltrichlorosilane with sodium ethoxide; in this variation, the byproduct is sodium chloride, which is also easily removed. kaimosi.comgoogle.com These methods are advantageous as they convert an industrial byproduct into a valuable chemical with high purity and yield. kaimosi.comgoogle.comscispace.com

Optimization of Reaction Conditions and Yield

To maximize the efficiency and output of this compound synthesis, careful optimization of reaction parameters is crucial. This includes the selection of catalysts, precise temperature control, and the choice of solvent.

Influence of Catalysts (e.g., HCl, Pd, Ni) and Temperature Control

The choice of catalyst significantly impacts the reaction rate and product selectivity.

Acid Catalysts (HCl): In esterification and transesterification reactions, acids like HCl are common catalysts. However, the HCl produced as a byproduct in the reaction of chlorosilanes with alcohols can also promote side reactions. Therefore, its removal or neutralization is often necessary. google.comgoogle.com

Palladium (Pd) and Nickel (Ni) Catalysts: Palladium and nickel catalysts are particularly relevant in coupling and hydrodechlorination reactions. nih.gov Palladium is recognized as a highly active metal for the hydrodechlorination of chlorinated compounds, though it can be susceptible to poisoning by HCl. nih.gov Nickel is another frequently used metal for such reactions. nih.gov Bimetallic catalysts, such as Pd-Ni supported on silica (B1680970), have been studied for their synergistic effects, potentially enhancing activity and selectivity. nih.gov Iron-based catalysts like FeCl₃ have also been shown to be effective for the chlorination of silanes under mild conditions. researchgate.net

Temperature control is another critical factor. In chlorination reactions to form chloromethylsilanes, the reaction temperature must be carefully managed to prevent vigorous reactions and the formation of side products. niscair.res.in Similarly, in the synthesis of related compounds, optimizing the reaction temperature has been shown to be essential for maximizing product yield. mdpi.comresearchgate.net

Table 1: Influence of Catalysts on Silane (B1218182) Synthesis

| Catalyst System | Reaction Type | Key Findings |

|---|---|---|

| HCl | Esterification / Transesterification | Acts as a common acid catalyst but can also be a byproduct requiring neutralization. |

| FeCl₃ / Fe(acac)₃ | Chlorination of Silanes | Allows for benign reaction conditions and simple workup using catalytic amounts of an inexpensive iron catalyst. researchgate.net |

| Pd-based | Hydrodechlorination / Coupling | Highly active for hydrodechlorination but can be deactivated by HCl. nih.gov Used for silane coupling. |

| Ni-based | Hydrodechlorination / Coupling | Often used for hydrodechlorination of chlorinated compounds. nih.gov Used for silane coupling. |

| Pd-Ni Bimetallic | Hydrodechlorination | Can offer good activity and high selectivity, with performance dependent on the Ni content and reaction temperature. nih.gov |

Solvent Effects on Reaction Rates and Selectivity

The solvent in which a reaction is conducted can have a profound effect on its rate and outcome.

In Grignard reactions involving silanes, the choice of solvent is critical. Kinetic studies have shown that replacing a coordinating solvent like diethyl ether with a non-polar solvent like toluene (B28343) can significantly accelerate the reaction rate between alkylmagnesium halides and alkoxysilanes. researchgate.net This is attributed to the different reaction mechanisms; the reaction with alkoxysilanes involves the replacement of a solvent molecule at the magnesium center, a step that is energetically more favorable in a less coordinating solvent. researchgate.net

Conversely, for some reactions, the absence of a solvent (neat conditions) is optimal. For example, in certain chlorination reactions to produce chloromethylsilanes, the use of solvents such as chloroform (B151607) or carbon tetrachloride was found to decrease the product yield. niscair.res.in The solubility of this compound in various organic solvents like toluene, hexane, and dichloromethane (B109758) also plays a role in product purification and subsequent reactions. ontosight.ai

Table 2: Solvent Effects on Silane Reactions

| Reaction Type | Solvent | Observation |

|---|---|---|

| Grignard Reaction (Alkoxysilanes) | Toluene (vs. Diethyl Ether) | Reaction rate significantly accelerated due to a more favorable solvent replacement step in the mechanism. researchgate.net |

| Grignard Reaction (Alkoxysilanes) | THF (vs. Diethyl Ether) | Reaction proceeded approximately 12 times faster in THF. researchgate.net |

| Chlorination | Chloroform or Carbon Tetrachloride | Diminished yield of the desired chloromethyl derivative. niscair.res.in |

| Chlorination | Neat (no solvent) | Found to provide a better yield compared to using solvents. niscair.res.in |

Strategies for Maximizing Product Purity and Minimizing Side Reactions

The synthesis of this compound, primarily through the esterification of chloromethyltrichlorosilane with ethanol, is susceptible to side reactions that can impact product purity and yield. Key strategies to mitigate these issues involve careful control of reaction conditions and the use of neutralizing agents.

One of the primary side reactions is the incomplete esterification of chloromethyltrichlorosilane, leading to the presence of residual partially substituted chlorosilanes. Another significant side reaction involves the hydrolysis of the chloromethyl group, which can occur if moisture is present in the reactants or the reaction environment. Furthermore, the hydrogen chloride (HCl) generated as a byproduct of the esterification reaction can catalyze undesirable secondary reactions if not effectively removed or neutralized.

To maximize product purity, several strategies are employed:

Use of Neutralizing Agents: The addition of a neutralizing agent, such as triethylamine (B128534), is a common and effective strategy. google.comacs.org Triethylamine reacts with the HCl byproduct to form triethylamine hydrochloride, a salt that is easily removed by filtration. google.comacs.org This prevents the HCl from catalyzing side reactions and also drives the esterification reaction to completion. Other amines like tri-n-butylamine and ethylenediamine (B42938) can also be used for this purpose. google.com The use of a neutralizer has been shown to result in product purities exceeding 98% and yields of 96-98%. google.comacs.org

Controlled Reaction Conditions: Careful control of reaction temperature and the rate of reactant addition is crucial. The reaction is often carried out at elevated temperatures, with a gradual increase in temperature as the reaction progresses to ensure complete conversion. google.comacs.org The slow, uniform addition of ethanol to chloromethyltrichlorosilane helps to manage the exothermic nature of the reaction and prevent localized overheating, which can promote side reactions. google.com

Anhydrous Conditions: Strict anhydrous (water-free) conditions are essential to prevent the hydrolysis of both the starting materials and the product. This includes using anhydrous ethanol and ensuring all reaction vessels are thoroughly dried.

Reaction in a Tower Reactor: Performing the esterification in a tower reactor can enhance reaction efficiency. google.com This setup allows for a gas-liquid phase reaction where the HCl byproduct can be more effectively removed from the reaction system, thus minimizing its catalytic role in side reactions. google.com This approach leads to higher product content, increased yield, and reduced consumption of the neutralizing agent. google.com

Table 1: Effect of Neutralizer on Product Purity and Yield

| Neutralizer | Product Purity (%) | Product Yield (%) | Chloride Ion Content (ppm) |

|---|---|---|---|

| Triethylamine | 98.9 | 98.8 | 7 |

| Tri-n-butylamine | 99.2 | 99.5 | 3 |

| Ethylenediamine | 98.2 | 97.2 | 21 |

Purification and Isolation Techniques for Research-Grade this compound

Achieving research-grade purity of this compound, typically exceeding 99%, requires robust purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts from the crude product.

The most common and effective method for purifying this compound is fractional distillation . chembam.com This technique separates compounds based on differences in their boiling points. For a successful separation, the components of the mixture must have boiling points that differ by less than 70°C. rochester.edu The crude product is heated, and the resulting vapors travel up a fractionating column, which provides a large surface area for repeated condensation and vaporization cycles. rochester.edu This process, equivalent to multiple simple distillations, allows for a more efficient separation of components with close boiling points. rochester.edu

In the context of this compound purification, fractional distillation is typically carried out under reduced pressure (vacuum distillation). mdpi.comgoogle.com This allows the distillation to occur at a lower temperature, which is crucial for preventing the thermal decomposition of the heat-sensitive silane. rochester.edu The process involves collecting different fractions as the temperature of the distillate changes. Lower-boiling impurities are removed first, followed by the desired product, leaving higher-boiling impurities and any solid residues in the distillation flask.

For impurities with very close boiling points to this compound, extractive distillation may be employed. This technique involves adding a high-boiling solvent (an extractive agent) to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. chembam.com

For achieving the highest purity levels required for research applications, other advanced purification techniques can be considered, although their specific application to this compound is less commonly documented. These can include:

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation and can be used to isolate highly pure compounds. chemicals.co.ukglobalgrowthinsights.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for purifying organic compounds. chemicals.co.uk

Adsorption: The use of adsorbents, such as specialized ion-exchange resins or molecular sieves, can be effective for removing specific impurities. researchgate.net For instance, certain ion-exchange resins can selectively adsorb boron impurities from chlorosilanes.

The final purity of the isolated this compound is typically verified using analytical techniques such as gas chromatography (GC) to determine the percentage of the main component and identify any remaining impurities.

Table 2: Typical Impurities in Crude this compound and their Removal

| Impurity | Boiling Point (°C) | Purification Method |

|---|---|---|

| Ethanol | 78.4 | Fractional Distillation (low-boiling fraction) |

| Chloromethyltrichlorosilane (starting material) | 118 | Fractional Distillation |

| Partially substituted chlorosilanes | Varies | Fractional Distillation |

| Higher boiling point byproducts | >176 | Fractional Distillation (residue) |

Mechanistic Studies of Chloromethyl Triethoxysilane Reactivity

Hydrolysis and Condensation Mechanisms of Ethoxysilane (B94302) Groups

The reactivity of the ethoxysilane groups in (Chloromethyl)triethoxysilane is central to its function as a coupling agent and in the formation of siloxane networks. This reactivity is primarily governed by hydrolysis and subsequent condensation reactions, which can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis Kinetics

Under acidic conditions, the hydrolysis of alkoxysilanes like this compound is initiated by the protonation of an oxygen atom on an alkoxy group. unm.edugelest.com This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu The reaction generally proceeds via an SN2-type mechanism. researchgate.net The rate of acid-catalyzed hydrolysis is significantly influenced by the pH of the medium, with the reaction rate increasing at lower pH values. researchgate.netcfmats.com

The kinetics of acid-catalyzed hydrolysis are also dependent on the steric bulk of the alkoxy groups and the electronic effects of the substituent attached to the silicon atom. ingentaconnect.com For instance, methoxysilanes typically hydrolyze faster than ethoxysilanes due to the smaller size of the methoxy (B1213986) group. gelest.com

Base-Catalyzed Hydrolysis and Condensation Pathways

In basic media, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.eduingentaconnect.com This leads to a pentacoordinate intermediate, which then expels an ethoxide ion. ingentaconnect.com The rate of base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis. gelest.com

Under basic conditions, condensation reactions can occur concurrently with hydrolysis, and in some cases, may even proceed before hydrolysis is complete. researchgate.net The electron-withdrawing nature of the chloromethyl group in this compound increases the rate of both hydrolysis and condensation under basic conditions. unitn.it This is because the inductive effect of the chlorine atom makes the silicon atom more susceptible to nucleophilic attack. mdpi.com The condensation process under basic catalysis often leads to the formation of more highly branched and particulate structures compared to the linear or randomly branched polymers formed under acidic conditions. unm.edu

Formation of Silanol (B1196071) Intermediates and Subsequent Siloxane Network Formation

The hydrolysis of this compound, whether acid or base-catalyzed, results in the formation of silanol intermediates ((Chloromethyl)silanetriol) and ethanol (B145695). cymitquimica.com These silanol groups are highly reactive and readily undergo condensation reactions with other silanols or unhydrolyzed ethoxy groups to form stable siloxane bonds (Si-O-Si). cymitquimica.comgelest.com

This condensation process is the fundamental step in the formation of a three-dimensional siloxane network, which is the basis for the material's application in forming coatings and hybrid materials. cymitquimica.comresearchgate.net The structure of the resulting network, whether it is more polymeric or particulate, is highly dependent on the reaction conditions, particularly the pH and the water-to-silane ratio. unm.edu Acidic conditions with low water concentrations tend to favor the formation of linear or weakly branched polymers, while basic conditions with higher water concentrations lead to more highly cross-linked, colloidal structures. unm.edu

Impact of Steric and Inductive Effects of the Chloromethyl Moiety on Hydrolysis Rates

The chloromethyl group attached to the silicon atom in this compound has a significant impact on the rate of hydrolysis due to both steric and inductive effects.

Inductive Effect: The chlorine atom is an electron-withdrawing group, which exerts a negative inductive effect (-I). mdpi.com This effect increases the positive partial charge on the silicon atom, making it more susceptible to nucleophilic attack by water during hydrolysis. unitn.itmdpi.com This electron-withdrawing effect generally leads to an increased rate of hydrolysis compared to alkyltriethoxysilanes with electron-donating alkyl groups, especially under basic conditions. ingentaconnect.comunitn.it However, under acidic conditions, electron-withdrawing groups can retard hydrolysis. unitn.it

Steric Effect: The chloromethyl group is relatively small and does not present a significant steric hindrance to the approaching water molecule during hydrolysis. ingentaconnect.comresearchgate.net In comparison to silanes with bulkier alkyl groups, the smaller size of the chloromethyl group can contribute to a faster hydrolysis rate. ingentaconnect.com Studies have shown that the hydrolysis rate of alkoxysilanes generally decreases with an increase in the size of the alkyl substituent. mdpi.com

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the covalent attachment of various organic functional groups to the silane (B1218182) molecule. cymitquimica.comnbinno.com

SN1 and SN2 Reaction Mechanisms and Their Regioselectivity

The chloromethyl group in this compound can undergo nucleophilic substitution reactions, primarily through an SN2 mechanism. researchgate.net In an SN2 reaction, a nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion leaves in a single, concerted step. This pathway is favored due to the primary nature of the carbon center, which is not sterically hindered.

Reaction with Azide (B81097) Functionalities for Azido-Silane Formation

This compound serves as a precursor for the synthesis of azido-silanes through nucleophilic substitution reactions. The chloromethyl group (-CH2Cl) readily reacts with azide sources, such as sodium azide (NaN3), to replace the chlorine atom with an azido (B1232118) group (-N3). This reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF). beilstein-journals.orgresearchgate.net The resulting azido-functionalized silanes are valuable intermediates in materials science, particularly for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org

Interestingly, this nucleophilic substitution can influence the mesoporous structure of the silica (B1680970) material. For instance, in one study, the pore diameter of a chloromethyl-modified silica gel increased significantly after conversion to the corresponding azide. beilstein-journals.org This highlights that the chemical transformation at the surface can induce structural changes within the material.

The following table summarizes the structural changes observed in a chloromethyl-modified silica gel after reaction with sodium azide:

| Property | Before Reaction (SiO₂–(CH₂)₁–Cl) | After Reaction (SiO₂–(CH₂)₁–N₃) |

|---|---|---|

| Pore Diameter (D_BJH,Ads) | 5.54 nm | 9.17 nm |

| Lattice Constant | 11.15 nm | 11.85 nm |

Data sourced from Beilstein Journal of Organic Chemistry beilstein-journals.org

Reactions with Amines for Amine-Functionalized Silanes

This compound is a key reactant in the synthesis of amine-functionalized silanes. The chloromethyl group is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. nbinno.comgoogle.comgoogle.com This reaction provides a straightforward route to α-amino triethoxysilanes, which are valuable as coupling agents and for surface modification. google.comgoogle.com

The synthesis of functionalized α-amino triethoxysilanes has been described in several patents. One method involves the reaction of this compound with an organic amine containing a double bond in the presence of an acid scavenger like triethylamine (B128534). google.com Another approach describes the reaction of this compound with an excess of a boiling organic amine under a nitrogen atmosphere. google.com The resulting α-amino triethoxysilanes exhibit self-catalytic properties and faster hydrolysis rates compared to their γ-isomers, which is advantageous for applications requiring rapid curing. google.com

The reaction conditions, such as the choice of solvent and the presence of an acid acceptor, can be optimized to improve the yield and purity of the desired amine-functionalized silane. For example, using xylene as a solvent can increase the reaction temperature and aid in the separation of the diethylamine (B46881) hydrochloride byproduct. google.com

The following table presents examples of reaction conditions for the synthesis of amine-functionalized silanes from this compound:

| Amine Reactant | Solvent | Acid Acceptor | Product Type | Reference |

|---|---|---|---|---|

| Organic amine with double bond | Organic solvent B | Triethylamine | α-double bond functionalized amino triethoxysilane (B36694) | google.com |

| Ethylenediamine (B42938) | None (excess amine) | None | α-(β-aminoethyl)aminomethyltriethoxysilane | google.com |

| Diethylamine | Xylene | None | Diethylaminomethyltriethoxysilane | google.com |

Cross-Coupling Reactions and Ligand Design

While direct cross-coupling reactions involving the C-Cl bond of this compound are not the most common application, its derivatives are utilized in ligand design for catalytic systems. The functional handle provided by the chloromethyl group allows for the attachment of the silane to various ligand backbones, which can then be used to support metal catalysts. bohrium.com

For instance, (chloromethyl)phenethyl)trimethoxysilane has been used to anchor a triphenylphosphine-gold(I) complex to a mesoporous silica (SBA-15) support. bohrium.com This was achieved by first condensing the silane with the silica, followed by reaction with a phosphine-containing alcohol and subsequent treatment with a gold precursor. bohrium.com Such supported catalysts offer advantages in terms of catalyst recovery and reuse.

Furthermore, palladium-catalyzed dearomatization reactions of chloromethyl naphthalene (B1677914) derivatives have been explored, where the chloromethyl group serves as a reactive site for the formation of an η³-benzylpalladium intermediate. acs.org Although not a direct cross-coupling of the C-Cl bond in the traditional sense, this demonstrates the utility of the chloromethyl group in facilitating palladium-catalyzed transformations.

Polymerization and Crosslinking Mechanisms

Role as a Crosslinking Agent in Polymer Systems

This compound and its derivatives play a significant role as crosslinking agents in various polymer systems, particularly in silicone rubbers and other moisture-curable polymers. google.cominnospk.comcfmats.com The triethoxysilyl group is hydrolyzable, meaning it can react with water to form silanol groups (-Si-OH). These silanol groups can then undergo condensation reactions with each other or with other reactive groups on polymer chains, forming stable siloxane linkages (Si-O-Si). nih.govtue.nl This process leads to the formation of a three-dimensional network structure, which improves the mechanical properties, thermal stability, and solvent resistance of the polymer.

The crosslinking process is often catalyzed by a silanol condensation catalyst, such as an organotin compound. google.com In the context of room-temperature vulcanized (RTV) silicone rubbers, α-amino triethoxysilanes derived from this compound can act as both the crosslinking agent and a catalyst for the curing reaction. google.com The amino group can catalyze the hydrolysis of the ethoxy groups, leading to faster curing times. google.com

Copolymerization with Ethylene (B1197577) for Moisture-Crosslinkable Polymers

This compound can be copolymerized with ethylene to produce moisture-crosslinkable polyethylene (B3416737). gelest.comamazonaws.com This process typically involves grafting the silane onto the polyethylene backbone. The resulting copolymer contains hydrolyzable triethoxysilyl groups that can undergo crosslinking in the presence of moisture and a catalyst, as described in the previous section. weebly.com This technology is widely used in the production of crosslinked polyethylene (XLPE) for applications such as wire and cable insulation, where improved thermal and mechanical properties are required. weebly.com

The grafting process can be initiated by peroxides, such as dicumyl peroxide. weebly.com The peroxide abstracts a hydrogen atom from the polyethylene chain, creating a macroradical that can then add to the vinyl group of a silane monomer if one were present, or in the case of this compound, other mechanisms would be at play to incorporate the silane. The resulting silane-grafted polyethylene can then be processed and subsequently crosslinked by exposure to water. weebly.com

Mechanisms of Radical Polymerization in Hybrid Systems

This compound is a valuable monomer for the synthesis of organic-inorganic hybrid materials through radical polymerization techniques, particularly atom transfer radical polymerization (ATRP). rsc.orgbeilstein-journals.org The chloromethyl group serves as an excellent initiator site for ATRP. rsc.org

In a typical surface-initiated ATRP (SI-ATRP) process, the this compound is first immobilized on a substrate, such as silica nanoparticles or a silicon wafer. rsc.orgcore.ac.uk The triethoxysilyl group allows for covalent attachment to the surface through condensation with surface hydroxyl groups. rsc.org The surface-bound chloromethyl groups then act as initiators for the polymerization of a desired monomer, leading to the growth of polymer chains from the surface. rsc.orgresearchgate.netnih.gov This "grafting from" approach allows for the creation of well-defined polymer brushes with controlled thickness and density. rsc.org

For example, this compound has been used to functionalize diatom frustules, which are porous silica structures, to create an alkyl-halide activated biotemplate. rsc.org Subsequent SI-ATRP of monomers like methyl methacrylate (B99206) (MMA) from the diatom surface resulted in a polymer/silica hybrid microparticle with a defined geometry. rsc.org This highlights the versatility of this compound in creating complex, functional hybrid materials.

Computational Chemistry Approaches to Elucidate Reactivity

Computational chemistry has emerged as a powerful tool for providing detailed, atomistic insights into the reactivity of organosilicon compounds like this compound. These theoretical methods complement experimental studies by allowing for the investigation of transient species and reaction mechanisms that are often difficult to probe empirically. Specifically, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in understanding the electronic and structural factors that govern the chemical behavior of this silane.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometries of reactants, products, and transition states, as well as their corresponding energies. This allows for the mapping of reaction pathways and the determination of activation barriers, providing a quantitative understanding of reaction kinetics.

Detailed research findings from DFT calculations, often performed at levels of theory such as B3LYP/6-311G(d,p), have shed light on the thermal rearrangement reactions of chloromethylsilanes. researchgate.netresearchgate.net These studies show that the rearrangement typically proceeds through a single pathway involving a double-three-membered-ring transition state. researchgate.netresearchgate.net In this process, the chlorine atom migrates from the carbon to the silicon atom, while a hydrogen atom simultaneously moves from the silicon to the carbon atom. researchgate.netresearchgate.net

While direct DFT studies on this compound are not extensively reported in the literature, research on analogous chloromethylsilanes provides valuable insights into its likely reactivity. For instance, the energy barriers for the thermal rearrangement of similar compounds have been calculated, demonstrating the influence of substituents on the silicon atom. researchgate.netresearchgate.net

| Compound | Energy Barrier (kJ mol⁻¹) | Level of Theory |

|---|---|---|

| Chloromethylsilane | 217.4 | B3LYP/6-311G(d,p) |

| (Chloromethyl)dimethylsilane | 201.6 | B3LYP/6-311G(d,p) |

| (Chloromethyl)vinylsilane | 208.7 | B3LYP/6-311G(d,p) |

Furthermore, DFT has been employed to compare the reactivity of α- versus γ-chlorosubstituted silanes in nucleophilic substitution reactions. researchgate.net Studies on compounds like chloromethyltrimethoxysilane, which is structurally similar to this compound, have investigated hydrolysis pathways. researchgate.net These calculations help in understanding the influence of the substituent position relative to the silicon atom on the reaction mechanism and activity. researchgate.net For example, DFT calculations can model the transition states for Si-C bond cleavage and evaluate the electronic effects that influence reactivity at the chloromethyl group.

Molecular Dynamics Simulations for Solvent Interactions and Steric Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system's evolution over time, MD can provide insights into dynamic processes, including the role of the solvent and steric hindrance in chemical reactions.

For organosilanes like this compound, MD simulations are crucial for understanding their behavior in solution, which is the environment for many of their applications, such as surface modification and sol-gel processes. mdpi.comgelest.com The simulations can model the explicit interactions between the silane and solvent molecules, revealing how the solvent shell influences the accessibility of reactive sites and stabilizes transition states. researchgate.net This information is vital for selecting appropriate solvents to optimize reaction rates and yields.

While specific MD simulation data for this compound is limited, the principles have been applied to similar systems. For example, MD simulations of the silanization of silica substrates by other alkoxysilanes have been performed to understand the dynamic formation of siloxane clusters and the mechanisms of film growth. researchgate.netacs.org These simulations can reveal how steric factors, such as the bulkiness of the ethoxy groups and the length of the alkyl chain, affect the orientation and packing of molecules on a surface. acs.org

| Simulation Focus | Key Insights Provided | Relevance to this compound |

|---|---|---|

| Solvent Interactions | - Characterization of the solvation shell around the silane molecule.

| Predicting reactivity in different solvent environments for applications like coatings and composites. ontosight.ai |

| Steric Effects | - Evaluation of how bulky substituents hinder the approach of reactants.

| Informing the synthesis of functionalized materials and the formation of self-assembled monolayers. |

| Surface Silanization | - Elucidation of hydrolysis and condensation reaction dynamics at interfaces. researchgate.net | Optimizing conditions for surface modification of inorganic substrates like silica and metals. gelest.com |

By combining the energetic information from DFT calculations with the dynamic and environmental insights from MD simulations, a comprehensive, multi-scale model of this compound reactivity can be developed. This integrated computational approach is invaluable for predicting the behavior of the compound in various chemical systems and for designing new materials and synthetic pathways.

Advanced Materials Science Applications of Chloromethyl Triethoxysilane

Hybrid Organic-Inorganic Materials Development

(Chloromethyl)triethoxysilane (CMTES) is a versatile precursor in the development of advanced hybrid organic-inorganic materials. Its unique structure, featuring a reactive chloromethyl group and hydrolyzable ethoxysilane (B94302) functionalities, allows for its integration into inorganic silica (B1680970) networks while providing a site for further organic modification. This dual nature is exploited in the synthesis of materials with tailored properties for a wide range of applications.

Sol-Gel Synthesis of Hybrid Xerogels and Monolithic Silica Gels

The sol-gel process is a widely utilized method for synthesizing hybrid silica xerogels and monoliths, offering a low-temperature route to produce materials with high purity and homogeneity. nih.govmdpi.com This process involves the hydrolysis and subsequent condensation of silicon alkoxide precursors. semanticscholar.org When an organosilane like CMTES is introduced, it becomes incorporated into the silica network, forming what is known as an organically modified silicate, or ORMOSIL. mdpi.com The properties of the resulting hybrid xerogels are highly dependent on the precursors and the synthesis conditions. nih.gov

The most common approach for creating these hybrid materials is the co-condensation of a tetraalkoxysilane, typically Tetraethoxysilane (TEOS), with one or more organosilanes like CMTES. mdpi.commdpi.com In this process, the ethoxy groups on both the TEOS and CMTES molecules undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups then condense with each other to form a network of siloxane (Si-O-Si) bridges, which constitutes the inorganic backbone of the material. researchgate.net

The incorporation of the this compound precursor introduces organic moieties directly into the silica network through stable, non-hydrolyzable Si-C bonds. researchgate.net This modification restricts the three-dimensional growth of the silica network because the organic group blocks a potential condensation site. nih.govmdpi.com This disruption in the network formation influences the final structure of the material, favoring the formation of specific ring structures within the amorphous silica matrix. nih.govmdpi.com Studies on similar chloroalkyltriethoxysilanes have shown that the nature of the organic precursor and its concentration significantly modulate the chemical and textural properties of the final xerogel. nih.govsemanticscholar.org

The process can be summarized in the following reactions:

Hydrolysis:

Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

ClCH₂Si(OC₂H₅)₃ + 3H₂O → ClCH₂Si(OH)₃ + 3C₂H₅OH

Condensation:

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

≡Si-OC₂H₅ + HO-Si≡ → ≡Si-O-Si≡ + C₂H₅OH

These reactions occur simultaneously, leading to a highly cross-linked, three-dimensional hybrid gel. researchgate.net

The concentration of this compound relative to TEOS is a critical parameter that directly influences the kinetics of the sol-gel process and the structural properties of the resulting xerogel.

Gelation Time: The gelation time, which is the period from the initial mixing of reagents until the formation of a continuous gel network, is affected by the inductive and steric effects of the organochlorine substituent. nih.govmdpi.com The chloromethyl group, with its electron-withdrawing chlorine atom, influences the reactivity of the silane (B1218182) precursor during hydrolysis and condensation. nih.gov Research on a series of chloroalkyltriethoxysilanes demonstrated that the organic moiety and the chlorine atom of the precursors have a determining role on gelation times. nih.gov Generally, increasing the concentration of the organosilane precursor can alter the rate at which the gel network forms.

Mesopore Structure: The incorporation of the non-condensable chloromethyl group into the silica framework acts as a network modifier. By blocking condensation sites, it leads to a less cross-linked and more open structure compared to a pure silica gel derived from TEOS alone. nih.govmdpi.com This effect can be harnessed to control the porosity of the material. Increasing the molar percentage of the organosilane precursor generally leads to changes in the pore size distribution and surface area. For instance, in studies involving the co-condensation of TEOS with (p-chlorophenyl)triethoxysilane, it was found that increasing the molar percentage of the organic precursor led to an increase in the proportion of smaller, four-membered (SiO)₄ rings, which are associated with more ordered structures. mdpi.com This indicates that the concentration of the organosilane is a key factor in tailoring the mesoporous architecture of the final material.

The following table summarizes the general effects of increasing CMTES concentration in a TEOS co-condensation system.

| Parameter | Effect of Increasing this compound Concentration |

| Gelation Time | Can be altered due to inductive and steric effects of the chloromethyl group. nih.gov |

| Cross-linking Density | Decreases due to the network-modifying effect of the organic group. mdpi.com |

| Pore Size | Can be tailored; often leads to a more open pore structure. |

| Structural Ordering | Can favor the formation of smaller (SiO)₄ rings within the silica matrix. mdpi.com |

The use of trifunctional silanes like this compound in sol-gel synthesis provides a pathway to create materials with controlled and complex pore architectures. nih.gov By carefully controlling the synthesis conditions, it is possible to induce a phase separation process concurrently with the sol-gel transition. This phenomenon can be exploited to generate well-defined macroporous structures. nih.govresearchgate.net

When combined with templating methods, this approach allows for the creation of hierarchical structures, which possess porosity on multiple length scales (e.g., micropores, mesopores, and macropores). semanticscholar.org For example, supramolecular templates like triblock copolymers can be used to direct the formation of ordered mesopores, while the phase separation process simultaneously creates a macroporous scaffold. researchgate.net The resulting hierarchical materials offer significant advantages, such as improved mass transport and accessibility to active sites, which are beneficial for applications in catalysis, separation, and sensing. semanticscholar.org The functional chloromethyl group on the pore surface of these structured materials provides a reactive handle for further chemical modification, enhancing their utility.

Polymer-Silica Composites and Nanocomposites

This compound plays a crucial role as a coupling agent in the fabrication of polymer-silica composites and nanocomposites. tcichemicals.com These materials combine the desirable properties of a polymer matrix (e.g., flexibility, processability) with those of silica fillers (e.g., strength, thermal stability). researchgate.net A significant challenge in creating these composites is the inherent incompatibility between the hydrophilic silica surface and the often hydrophobic polymer matrix, which can lead to poor dispersion of the filler and weak interfacial adhesion. semanticscholar.orgresearchgate.net

Effective interfacial adhesion is critical for transferring stress from the polymer matrix to the reinforcing silica filler, which is essential for achieving enhanced mechanical properties in the composite. nih.govcapes.gov.br Silane coupling agents, such as this compound, are designed to form a durable chemical bridge between the inorganic filler and the organic polymer matrix. mdpi.comnih.gov

The mechanism involves a dual reaction:

Reaction with the Silica Surface: The triethoxysilane (B36694) end of the CMTES molecule hydrolyzes in the presence of moisture to form silanol groups. These silanols then condense with the hydroxyl groups present on the surface of the silica filler, forming stable covalent siloxane (Si-O-Si) bonds. This effectively anchors the coupling agent to the filler surface. mdpi.com

Reaction with the Polymer Matrix: The chloromethyl group at the other end of the CMTES molecule is a reactive site that can form covalent bonds with the polymer matrix. This reaction can be initiated through various chemical pathways depending on the nature of the polymer. This covalent linkage ensures a strong bond between the modified silica filler and the surrounding polymer chains. nih.gov

This dual functionality creates a robust interface that improves stress transfer, enhances the dispersion of silica nanoparticles by preventing their agglomeration, and ultimately leads to composite materials with superior mechanical strength, modulus, and thermal stability. semanticscholar.orgnih.gov The use of trialkoxysilanes to covalently bond nanoparticles to a polymer matrix is a desirable method for preventing phase separation and producing high-performance materials. nih.gov

Integration into Polymer Matrices for Enhanced Mechanical and Thermal Properties

This compound serves as a crucial additive in the development of advanced polymer composites, where it functions primarily as a coupling agent. Its integration into polymer matrices through processes like reactive extrusion can lead to significant improvements in the mechanical and thermal properties of the resulting material. The silane's effectiveness stems from its dual-functionality: the triethoxysilane group can react with inorganic fillers or the polymer backbone, while the chloromethyl group provides a site for further reactions.

During reactive extrusion, the alkoxysilane groups of this compound can form covalent bonds with functional groups on the polymer chains, such as the hydroxyl end-groups of polylactic acid (PLA). mdpi.comsemanticscholar.org This covalent linkage enhances the interfacial adhesion between the polymer and any incorporated inorganic fillers, leading to more efficient stress transfer and, consequently, improved mechanical strength. Research on PLA modified with different alkoxysilanes has demonstrated a notable increase in Young's modulus. mdpi.com For instance, the incorporation of N-octyltriethoxysilane into a PLA matrix resulted in a significant enhancement of its mechanical properties. semanticscholar.org

The integration of these silane molecules can also influence the thermal properties of the polymer. The presence of the silane can act as a nucleating agent, increasing the degree of crystallinity in the polymer matrix. mdpi.com This change in morphology can lead to a higher heat distortion temperature and improved thermal stability. Furthermore, at certain concentrations, alkoxysilanes can have a lubricant effect, allowing for greater segmental motion and chain sliding, which can alter the glass transition temperature of the polymer. semanticscholar.org

Table 1: Effect of Alkoxysilane Modification on PLA Mechanical Properties

| Material | Additive Concentration (wt%) | Young's Modulus (GPa) | Elongation at Break (%) |

| Neat PLA | 0 | ~3.5 | ~15 |

| O-PLA-A | 1.3 | 5.1 | 30 |

| O-PLA-B | 3.0 | 4.8 | - |

| Data derived from studies on N-octyltriethoxysilane modification of PLA. mdpi.com |

Surface Functionalization and Modification

The ability of this compound to alter surface chemistry is one of its most valuable attributes in materials science. It is widely used to functionalize a variety of substrates, preparing them for subsequent chemical transformations or for imparting specific properties such as adhesion, biocompatibility, or corrosion resistance. cmu.edu

Modification of Inorganic Substrates (e.g., Glass, Metals, Silicon, Silica Gel)

This compound readily modifies the surface of inorganic materials that possess surface hydroxyl (-OH) groups, such as glass, silicon wafers, and silica gel. ethz.chnih.gov The modification process involves the hydrolysis of the triethoxysilane group in the presence of surface-bound water, forming reactive silanol intermediates. These silanols then condense with the hydroxyl groups on the substrate, creating stable, covalent Si-O-Si bonds that anchor the molecule to the surface. ethz.ch

This surface treatment effectively transforms the substrate's properties. For example, a hydrophilic glass or silica surface can be rendered more hydrophobic and reactive. The anchored chloromethyl (-CH2Cl) group acts as a versatile chemical handle. It is an electrophilic site that can readily undergo nucleophilic substitution reactions, allowing for the attachment of a wide array of other functional molecules, such as amines, thiols, or azides. This two-step functionalization is a foundational technique for preparing surfaces for applications in chromatography, sensing, and catalysis. researchgate.net The process allows for the creation of a uniform layer of reactive sites on various inorganic materials. cmu.edu

Anchoring Chloromethyl Groups onto Porous Silica for Subsequent Functionalization

Porous silica materials, such as mesoporous silica nanoparticles (MSNs), are widely used in catalysis, drug delivery, and separations due to their high surface area and tunable pore sizes. researchgate.net Functionalizing the interior and exterior surfaces of these materials is key to their application. This compound is an ideal reagent for this purpose.

The process involves infiltrating the porous structure with the silane, where it reacts with the abundant silanol groups on the pore walls. This permanently tethers the chloromethyl groups throughout the porous matrix. These anchored groups serve as initiation points for further chemical synthesis. For example, they can be converted into quaternary ammonium (B1175870) salts to create antimicrobial surfaces or used to attach complex organic molecules for targeted delivery systems. This method provides a robust platform for creating highly functionalized porous materials with tailored chemical and physical properties.

Surface-Initiated Polymerization (e.g., SI-ATRP) from Functionalized Surfaces

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful technique for growing well-defined polymer chains directly from a substrate, creating a dense layer known as a "polymer brush". mdpi.comutexas.edu this compound is a key precursor for preparing surfaces for SI-ATRP.

The process begins by functionalizing a substrate with this compound as described previously. The anchored chloromethyl group is then chemically converted into an ATRP initiator, typically an α-halo ester, through a reaction with a molecule like 2-bromoisobutyryl bromide. utexas.edu This creates a surface covered with covalently bound initiator sites. ethz.ch The substrate is then immersed in a solution containing a monomer, a metal catalyst (typically a copper complex), and a ligand. The polymerization is "initiated" from the surface, and polymer chains grow outwards. mdpi.comethz.ch This "grafting-from" approach allows for the synthesis of polymer brushes with high grafting density and precise control over chain length, composition, and architecture. ethz.ch

Biotemplates, such as the silica-based cell walls of diatoms (frustules), offer intricate, pre-formed micro- and nanostructures that are attractive for advanced materials development. The surfaces of these silica frustules are rich in silanol groups, making them ideal candidates for functionalization with this compound.

By treating diatoms with this silane, their complex surfaces can be uniformly coated with chloromethyl groups. Subsequent conversion of these groups into ATRP initiators allows for the growth of polymer brushes that conform to the diatom's unique morphology. This technique enables the creation of organic-inorganic hybrid materials where the precise architecture of the biotemplate is combined with the functional properties of the grafted polymer. These materials have potential applications in areas like specialized filtration membranes, photonic devices, and biocompatible scaffolds.

The "grafting-from" method, exemplified by SI-ATRP, provides superior control over the architecture of surface-grafted polymers compared to "grafting-to" methods (where pre-formed polymers are attached to a surface). frontiersin.org Because each polymer chain grows from a fixed initiator site, steric hindrance is minimized, allowing for much higher grafting densities. ethz.ch

This level of control enables the creation of complex polymer architectures. For example, by sequentially introducing different monomers, block copolymer brushes can be synthesized. cmu.edu The properties of the polymer brush—such as its thickness, chemical functionality, and responsiveness to stimuli (e.g., pH, temperature)—can be precisely tuned by controlling the polymerization conditions. umn.edu This makes it possible to design and fabricate surfaces with highly specific and sophisticated functionalities for advanced applications. rsc.orgnih.gov

Table 2: Comparison of Polymer Grafting Strategies

| Feature | Grafting-From (e.g., SI-ATRP) | Grafting-To |

| Process | Polymer chains are grown from initiators anchored to the surface. frontiersin.org | Pre-synthesized polymer chains are attached to the surface via reactive end-groups. |

| Grafting Density | High | Low to moderate (limited by steric hindrance) |

| Control over Thickness | High, controlled by polymerization time and conditions. | Limited by the molecular weight of pre-formed polymers. |

| Polymer Characterization | Polymer must be cleaved from the surface for analysis. | Polymer can be fully characterized before grafting. |

| Architectural Control | Excellent for block copolymers and complex architectures. umn.edu | More challenging to create complex architectures on the surface. |

| This table summarizes the general characteristics of the two main polymer grafting approaches. ethz.chfrontiersin.org |

Catalytic Applications

This compound serves as a versatile building block in the field of catalysis, primarily due to its dual-reactivity. The triethoxysilane group allows for robust anchoring to inorganic supports, while the reactive chloromethyl group provides a site for the attachment of catalytically active species.

Precursor for Functionalized Silicon-Based Catalytic Materials

This compound is a key starting material for the synthesis of more complex, functional organosilanes that serve as catalytic materials. innospk.comnbinno.com Its utility stems from the chloromethyl group, which can undergo nucleophilic substitution reactions with a variety of compounds, including amines, thiols, and alcohols. nbinno.com This reaction pathway allows for the introduction of specific functional groups that can act as catalytic sites.

The general process involves grafting these newly synthesized functional silanes onto a stable, high-surface-area support, typically silica. This creates a heterogeneous catalyst where the active sites are covalently bonded to the support. This approach is fundamental in developing innovative solutions in chemical engineering and material science. innospk.com Silanes are widely used to immobilize catalysts, providing a durable link between the catalytic molecule and an inorganic support. gelest.com

Table 1: Functionalization Reactions of this compound for Catalyst Precursors

| Nucleophile | Resulting Functional Group | Potential Catalytic Application |

| Amine (R-NH₂) | Amino Group (-CH₂-NH-R) | Base catalysis, metal chelation |

| Thiol (R-SH) | Thiol Group (-CH₂-S-R) | Metal scavenging, radical reactions |

| Alcohol (R-OH) | Ether Group (-CH₂-O-R) | Ligand for metal complexes |

Immobilization of Chiral Catalysts on Mesoporous Silica

Mesoporous silica materials are highly valued as catalyst supports due to their large surface area and amenability to surface functionalization. rsc.orgnih.gov In asymmetric catalysis, immobilizing a chiral catalyst onto a solid support like mesoporous silica offers significant advantages, including catalyst recyclability and prevention of product contamination.

This compound is an effective agent for this immobilization. The process involves two key steps:

Reaction with the Chiral Moiety: The chloromethyl group is reacted with a functional group on the chiral catalyst molecule, forming a stable covalent bond.

Anchoring to Silica: The triethoxysilane end of the molecule is then hydrolyzed and co-condensed with a silica precursor (like tetraethyl orthosilicate) during the formation of the mesoporous structure, or it is grafted onto the surface of pre-existing mesoporous silica nanoparticles. researchgate.net

This method effectively tethers the chiral catalyst to the silica framework, creating a robust and reusable heterogeneous chiral catalyst. mdpi.com The development of such silica-based chiral adsorbents and catalysts is a promising area for applications ranging from enantioselective separations to asymmetric synthesis. nih.govsemanticscholar.org

Enhancement of Reaction Rates in Organic Synthesis via Derived Structures

Structures derived from this compound can enhance reaction rates in organic synthesis through several mechanisms. The parent molecule itself can function as a Lewis acid catalyst, activating carbonyl groups in compounds like ketones and esters for nucleophilic addition reactions. nbinno.com

Furthermore, the functionalized organosilanes synthesized from this compound can be designed to act as specific catalysts. nbinno.com When these derived structures are immobilized on a support, the resulting heterogeneous catalyst can offer enhanced reaction rates compared to its homogeneous counterpart. This improvement is often attributed to:

Increased Catalyst Stability: Anchoring prevents the degradation or aggregation of catalytic sites.

Site Isolation: Prevents self-quenching or bimolecular deactivation pathways.

Improved Mass Transfer: The porous structure of a support like mesoporous silica can facilitate the diffusion of reactants to the active sites.

These derived catalysts can participate in a range of organic reactions, including Michael additions and Friedel-Crafts alkylations, to form new carbon-carbon and carbon-heteroatom bonds. nbinno.com

Advanced Coating and Adhesion Technologies

Organofunctional silanes, including this compound, are critical components in modern coating and adhesive formulations. They function as molecular bridges that create durable bonds between dissimilar materials, significantly enhancing the performance and longevity of the final product. paint.org

Improvement of Bonding between Organic Coatings and Inorganic Substrates

A primary application of this compound is as a coupling agent or adhesion promoter to create a strong bond between organic polymers and inorganic substrates. innospk.comnbinno.com The molecule's dual functionality is key to this process. gelest.com

The mechanism involves a two-stage reaction:

The hydrolyzable triethoxysilane groups react with moisture to form reactive silanol groups (Si-OH). paint.orgpaint.org

These silanol groups then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metal, ceramics), forming stable, covalent siloxane bonds (Si-O-Si). nbinno.compaint.org

Simultaneously, the chloromethyl functional group (or a group derived from it) interacts and covalently bonds with the organic resin of the coating or adhesive. paint.org This creates a continuous, chemically bonded interface that dramatically improves adhesion, mechanical strength, and durability of composite materials. innospk.comnbinno.com

Table 2: Substrate Compatibility for Adhesion Promotion

| Inorganic Substrates | Compatible Organic Polymers/Coatings |

| Glass | Acrylics |

| Metals (Aluminum, Steel) | Urethanes |

| Ceramics | Epoxies |

| Silica, Quartz | Polyethylene (B3416737) |

| Nickel, Titanium, Tin | Rubber |

Development of Specialty Coatings and Adhesives

This compound is used as an additive or primer in the formulation of specialty paints, inks, coatings, and adhesives to impart specific high-performance properties. By integrating the silane into the polymer matrix, it can act as a crosslinking agent. The silane grafts onto the polymer backbone, and subsequent reaction with moisture creates a stable, three-dimensional siloxane network within the polymer.

This crosslinking mechanism is used to enhance the properties of resins such as acrylics and urethanes, leading to the development of specialty coatings with significant improvements in key performance areas.

Table 3: Performance Enhancements in Specialty Coatings

| Performance Property | Contribution of this compound-Derived Structures |

| Durability | Creates a robust crosslinked network, improving mechanical strength. innospk.com |

| Water Resistance | Forms a hydrophobic siloxane interface, preventing moisture ingress at the substrate-coating boundary. |

| Heat Resistance | The stable Si-O-Si bonds enhance the thermal stability of the coating system. |

| Adhesion | Covalently bonds organic polymers to inorganic substrates for superior adhesion. nbinno.com |

Electrospinning and Nanofiber Production

Electrospinning is a versatile technology used to produce nanofibers with diameters ranging from nanometers to a few micrometers. digitellinc.com While direct research on this compound in electrospinning is specific, its chemical properties make it a highly suitable candidate for the functionalization and crosslinking of electrospun nanofibers. Its role is primarily centered on its ability to act as a chemical linker, modifying the fiber's surface chemistry and structural integrity.

This compound can be employed to introduce reactive chloromethyl groups onto the surface of polymeric nanofibers. This process imparts new functionality to the nanofibers, making them suitable for a wider range of applications, such as filtration, sensing, and catalysis. mdpi.com The functionalization can be achieved by incorporating CMTES into the polymer solution before electrospinning or through post-treatment of the fabricated nanofiber mat.

The chloromethyl group is a versatile chemical handle that can undergo substitution reactions with various nucleophiles, such as amines, thiols, and alcohols. nbinno.com This allows for the covalent attachment of a wide array of functional molecules to the nanofiber surface. For instance, attaching specific ligands can create nanofibers with high selectivity for capturing target molecules, a principle used in advanced filtration membranes. nih.gov

Many polymers used in electrospinning, particularly biopolymers and ionomers, are water-soluble, which limits their application in aqueous environments. nih.gov Crosslinking is a necessary step to ensure the structural integrity and insolubility of the nanofiber mats. nih.gov The chloromethyl group on CMTES can react with functional groups on adjacent polymer chains, creating a stable, crosslinked network within the nanofiber structure.

This crosslinking enhances the mechanical properties and stability of the nanofibers in various solvents. For ionomeric nanofibers, which are polymers containing ionic functional groups, this stabilization is crucial for applications such as ion-exchange membranes and scaffolds for tissue engineering. The covalent bonds formed through crosslinking prevent the nanofibers from dissolving or excessively swelling.

The use of this compound allows for the precise tailoring of nanofiber properties to meet the demands of specific applications. By controlling the degree of functionalization and crosslinking, researchers can manipulate the physical and chemical characteristics of the nanofiber mats.

The table below outlines how functionalization with CMTES can alter nanofiber properties.

| Desired Property | Functional Group Introduced via CMTES | Resulting Nanofiber Characteristic | Potential Application |

| Biocompatibility | Attachment of biomolecules (e.g., peptides, proteins) | Enhanced cell adhesion and proliferation | Tissue engineering scaffolds |

| Antimicrobial Activity | Immobilization of quaternary ammonium compounds | Kills or inhibits microbial growth | Wound dressings, water filters |

| Chemical Sensing | Covalent bonding of indicator dyes or enzymes | Colorimetric or electrochemical response to analytes | Environmental monitoring, diagnostics |

| Hydrophobicity/Hydrophilicity | Grafting of hydrophobic or hydrophilic polymer chains | Controlled surface wettability | Self-cleaning surfaces, filtration membranes |

Biomaterials and Biomedical Applications

This compound is a key reagent for the surface modification of inorganic substrates used in a variety of biological assays and biosensors. gelest.com Its utility lies in its ability to form a stable, reactive interface for the covalent immobilization of biomolecules. gelest.com

The process typically involves a two-step approach. First, the inorganic substrate, such as a glass slide, silica nanoparticle, or silicon wafer, is treated with CMTES. The triethoxysilane portion of the molecule hydrolyzes and forms strong covalent siloxane bonds with the hydroxyl groups on the substrate surface. This creates a uniform, stable layer with outwardly oriented chloromethyl groups.

In the second step, this reactive surface is used to immobilize biomolecules like DNA, antibodies, or enzymes. The chloromethyl groups readily react with nucleophilic functional groups present in biomolecules, such as the amine groups in lysine (B10760008) residues or the thiol groups in cysteine residues of proteins. nbinno.com This reaction forms a stable covalent bond, effectively anchoring the biomolecule to the surface while maintaining its biological activity. This immobilization is fundamental for applications such as microarrays, enzyme-linked immunosorbent assays (ELISA), and biosensors.

Development of Biocompatible Materials

The modification of material surfaces is a critical aspect in the development of biocompatible materials for biomedical applications. Silane coupling agents, such as this compound, are utilized to form durable bonds between organic and inorganic materials. gelest.com This capability is crucial for creating composite materials that combine the properties of different phases into a uniform structure. gelest.com The triethoxysilane group can form stable condensation products with siliceous surfaces and various metal oxides, while the chloromethyl functional group allows for further chemical transformations. gelest.com This dual reactivity enables the alteration of surface properties like wetting and adhesion, which is fundamental in designing materials that are compatible with biological systems. gelest.com While the general principles of silane chemistry suggest potential in creating biocompatible surfaces, specific research detailing the use of this compound for developing biocompatible materials is not extensively available in the reviewed literature.

Potential in Drug Delivery Systems

Organosilicon compounds are investigated as intermediates in the synthesis of more complex molecules. nbinno.com The chloromethyl group in this compound can undergo substitution reactions with various nucleophiles, such as amines, to introduce functional groups. nbinno.com This functionalization is a key step in preparing materials for a range of applications, including surface modification and encapsulation. nbinno.com In the context of drug delivery, a related compound, chloromethyltrimethoxysilane (CMTMS), has been used in the surface modification of silica nanoparticles for fabricating systems for in vitro anticancer drug release. The functional groups introduced by such silanes can act as attachment points for drug molecules, allowing for their controlled release. However, detailed research findings specifically demonstrating the application of this compound in drug delivery systems are not prevalent in the existing literature.

Separation and Adsorption Technologies

This compound and its analogs are instrumental in the synthesis of specialized materials for separation and adsorption processes, particularly in the field of metallurgy and chromatography.

Synthesis of Silicon-Based Quaternary Ammonium Separation Materials

A silicon-based quaternary ammonium separation material, SG-CTSQ, has been synthesized using a related compound, chloromethyl trimethoxysilane, as a coupling agent. mdpi.com The synthesis involves a two-step process:

Alkylation of Porous Silica Gel : The surface of porous spherical silica gel is modified with the chloromethyl-functionalized silane. This is achieved by first activating the silica gel with nitric acid to increase the surface hydroxyl groups, followed by a reaction with the silane coupling agent to obtain an alkylated silica gel (SG-CTS). mdpi.com

Quaternization of Alkylated Silica Gel : The alkylated silica gel is then reacted with an amine, such as trioctylamine, in a solvent like acetonitrile (B52724) at an elevated temperature. This step introduces quaternary ammonium functional groups onto the silica surface, yielding the final silicon-based quaternized material (SG-CTSQ). mdpi.com

The resulting material possesses a functional group grafting amount of 0.537 mmol·g⁻¹ and a quaternization rate of 83.6%. mdpi.com

Adsorption and Separation Properties for Metal Ions (e.g., Th(IV))

The synthesized silicon-based quaternary ammonium material (SG-CTSQ) demonstrates significant potential for the adsorption and separation of metal ions, particularly thorium (Th(IV)). mdpi.com The adsorption mechanism is primarily anion exchange, where the material effectively adsorbs Th(IV) complex anions, such as Th(NO₃)₆²⁻ and Th(NO₃)₅⁻, from nitric acid solutions. mdpi.com

The adsorption behavior is influenced by the grafting amount of the functional groups. Materials with lower grafting amounts tend towards physical adsorption of Th(IV), while those with higher grafting amounts exhibit chemical adsorption. mdpi.com This material shows a high affinity for Th(IV) over other ions like uranium (U(VI)), which primarily exists as a cationic complex in nitric acid systems and thus has a low partition coefficient on the anion-exchange material. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Functional Group Grafting Amount | 0.537 mmol·g⁻¹ | mdpi.com |

| Quaternization Rate | 83.6% | mdpi.com |

| Adsorption Mechanism | Anion Exchange | mdpi.com |

| Adsorbed Th(IV) Species | Th(NO₃)₆²⁻ and Th(NO₃)₅⁻ | mdpi.com |

Chromatographic Column Separation Applications

The selective adsorption properties of materials like SG-CTSQ make them highly suitable for chromatographic column separation. mdpi.com In experiments separating uranium and thorium, the SG-CTSQ material demonstrated excellent performance. mdpi.com

When a solution containing both U(VI) and Th(IV) in a nitric acid medium is passed through a column packed with SG-CTSQ, the Th(IV) complex anions are retained by the stationary phase, while the U(VI) cations pass through. mdpi.com This allows for the effective separation of the two elements. The performance of this separation is quantified by the decontamination factor for uranium in Th(IV), which can reach up to 385.1, and a uranium removal rate of up to 99.75%. mdpi.com

Silane coupling agents, in general, are used to modify the surface of fillers for chromatographic columns to enhance their separation capabilities. cfmats.com The choice of silane and the resulting surface modification can significantly impact the retention and separation of different analytes. sielc.comnih.gov

| Performance Metric | Value | Reference |

|---|---|---|

| Decontamination Factor for Uranium in Th(IV) | Up to 385.1 | mdpi.com |

| Uranium Removal Rate | Up to 99.75% | mdpi.com |

Characterization Techniques for Chloromethyl Triethoxysilane and Its Derivatives in Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the chemical structure and functional groups present in (Chloromethyl)triethoxysilane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of molecules. slideshare.net For this compound and its derivatives, ¹H, ¹³C, and ²⁹Si NMR are routinely used to confirm their synthesis and structural integrity.

¹H NMR: Proton NMR is used to identify the different types of protons in the molecule. In this compound, characteristic signals are observed for the protons of the chloromethyl group (-CH₂Cl) and the ethoxy groups (-OCH₂CH₃). For instance, one study reported the ¹H NMR chemical shifts for this compound as follows: a quartet at 3.88 ppm for the methylene (B1212753) protons of the ethoxy group and a doublet at 2.79 ppm for the chloromethyl protons. google.com Another source indicates signals for the methoxy (B1213986) protons in a similar compound, (Chloromethyl)trimethoxysilane, appear around 3.5-3.6 ppm, while the chloromethyl protons are observed between 2.8-3.0 ppm.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. For this compound derivatives, the chemical shifts of the carbon atoms in the chloromethyl and ethoxy groups are key indicators of successful synthesis and modification. researchgate.net For example, in a study of a silica (B1680970) gel modified with (Chloromethyl)trimethoxysilane, the ¹³C NMR spectrum showed a peak at 59.5 ppm corresponding to the carbon of the -CH₂Cl group and a peak at 13.5 ppm for the carbon of the -OCH₃ group. mdpi.com

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the silicon environment in organosilane compounds. It can distinguish between different silicon species based on their bonding and coordination. mdpi.comgoogle.com In materials derived from this compound, ²⁹Si NMR can be used to analyze the degree of condensation and the formation of siloxane (Si-O-Si) bonds. mdpi.com For instance, the ²⁹Si NMR spectrum of a silica gel modified with (Chloromethyl)trimethoxysilane can reveal different silicon bonding modes, such as monodentate, bidentate, or tridentate attachments to the silica surface. researchgate.net

Table 1: Representative NMR Data for (Chloromethyl)alkoxysilanes and Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (ppm) | Assignment | Reference(s) |

| This compound | ¹H | 3.88 (q), 1.22 (q) | -OCH₂CH₃ | google.com |

| 2.79 (d) | -CH₂Cl | google.com | ||

| (Chloromethyl)trimethoxysilane | ¹H | ~3.5-3.6 | -OCH₃ | |

| ~2.8-3.0 | -CH₂Cl | |||

| Silica Gel-grafted-(Chloromethyl)trimethoxysilane (SG-CTS) | ¹³C | 59.5 | -CH₂Cl | mdpi.com |